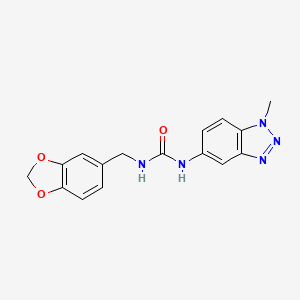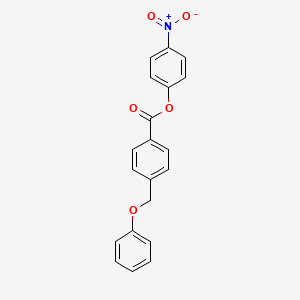![molecular formula C19H22N4O2 B5821949 N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide, commonly known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and is structurally similar to nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN).
Wirkmechanismus
PPAP works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a critical role in energy metabolism and cellular homeostasis. PPAP is converted to nicotinamide adenine dinucleotide (NAD+) through a series of enzymatic reactions, which in turn activates sirtuins, a family of proteins that regulate various cellular processes.
Biochemical and Physiological Effects:
PPAP has been shown to have several biochemical and physiological effects. It increases energy metabolism by enhancing mitochondrial function. It also has anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. Additionally, PPAP has been found to improve cognitive function and increase physical endurance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PPAP is its ability to increase NAD+ levels in the body, which is a critical coenzyme involved in several cellular processes. Additionally, PPAP has been shown to have several therapeutic applications, making it a promising candidate for the development of new drugs. However, one of the limitations of PPAP is its high cost, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for PPAP research. One area of focus is the development of new drugs based on PPAP. Additionally, more research is needed to fully understand the mechanism of action of PPAP and its potential therapeutic applications. Another area of focus is the development of more cost-effective synthesis methods for PPAP, which can increase its accessibility for research purposes.
Conclusion:
In conclusion, PPAP is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It works by increasing NAD+ levels in the body, which in turn activates sirtuins, a family of proteins that regulate various cellular processes. PPAP has been shown to have several biochemical and physiological effects, including improving cognitive function, increasing energy metabolism, and enhancing mitochondrial function. While there are some limitations to its use in lab experiments, PPAP remains a promising candidate for the development of new drugs and further research.
Synthesemethoden
PPAP can be synthesized through a two-step reaction process. The first step involves the reaction of 4-(4-bromophenyl)piperazine with 4-piperidone to form 4-(4-piperidinyl)phenyl-4-bromobutyrate. In the second step, 4-(4-piperidinyl)phenyl-4-bromobutyrate is reacted with nicotinic acid to form PPAP.
Wissenschaftliche Forschungsanwendungen
PPAP has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function, increase energy metabolism, and enhance mitochondrial function. Additionally, PPAP has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-2-18(24)23-12-10-22(11-13-23)17-7-5-16(6-8-17)21-19(25)15-4-3-9-20-14-15/h3-9,14H,2,10-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJTTNXSMGXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)


![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5821922.png)





![ethyl 4-[(2,3-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5821990.png)